N-(3-fluorophenyl)-2-thien-2-ylacetamide is a chemical compound characterized by its unique structure, which includes a fluorinated phenyl group and a thienyl acetamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. The presence of the fluorine atom enhances its pharmacological profile, making it a subject of interest for further research and development.
The compound can be synthesized through various chemical reactions involving starting materials such as 3-fluorophenyl derivatives and thienyl acetic acid. Research indicates that compounds with similar structures have been synthesized and studied for their biological activities, providing a foundation for exploring N-(3-fluorophenyl)-2-thien-2-ylacetamide's properties and applications .
N-(3-fluorophenyl)-2-thien-2-ylacetamide belongs to the class of thienyl acetamides, which are organic compounds containing both thieno and acetamide functional groups. This classification is significant in medicinal chemistry as it often correlates with specific biological activities.
The synthesis of N-(3-fluorophenyl)-2-thien-2-ylacetamide can be achieved through several methods, typically involving the reaction of 3-fluorophenylamine with thienyl acetic acid or its derivatives. One common approach includes the use of coupling reactions facilitated by various catalysts under controlled conditions.
The molecular structure of N-(3-fluorophenyl)-2-thien-2-ylacetamide consists of:
The molecular formula for N-(3-fluorophenyl)-2-thien-2-ylacetamide is , with a molecular weight of approximately 225.27 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry that confirm its structure.
N-(3-fluorophenyl)-2-thien-2-ylacetamide can participate in various chemical reactions:
The reactivity of N-(3-fluorophenyl)-2-thien-2-ylacetamide is influenced by its electronic structure, particularly the electron-withdrawing effect of the fluorine atom which stabilizes certain intermediates during reactions.
The mechanism of action for compounds like N-(3-fluorophenyl)-2-thien-2-ylacetamide typically involves:
Experimental studies have shown that similar compounds demonstrate significant inhibitory activity against various bacterial strains, suggesting a potential mechanism involving enzyme inhibition or disruption of cell wall synthesis .
N-(3-fluorophenyl)-2-thien-2-ylacetamide is primarily investigated for its potential applications in:
N-(3-Fluorophenyl)-2-thien-2-ylacetamide (CAS not assigned, PubChem CID: 842688) is a structurally distinct hybrid molecule with the molecular formula C₁₂H₁₀FNOS and a molecular weight of 235.28 g/mol [1] [8]. It integrates two privileged pharmacophores: a thiophene ring and a fluorinated aniline moiety, connected through an acetamide linker (–NH–C(=O)–CH₂–). Key structural features include:
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀FNOS |
Exact Mass | 235.0467 u |
SMILES | C1=C(NC(=O)CC2=CC=CS2)C=CC(=C1)F |
InChIKey | XNLZAHXIARXVLQ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (amide –NH–) |
Polar Surface Area | 49.8 Ų |
The strategic fusion of fluorinated aromatics and thiophene units emerged in the late 20th century, driven by parallel advances in two fields:
This compound serves as a multifunctional building block in advanced materials due to its electronic tunability:
Table 2: Electronic Properties in Material Applications
Application | Function | Key Advantage |
---|---|---|
Conductive polymers | Hole-transport moiety | Fluorine enhances air stability |
Organic semiconductors | Band-gap modulator | Thiophene ensures π-orbital overlap |
Photovoltaic additives | Exciton dissociation aid | Dipolar amide linker improves charge separation |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0